molecular formula C24H15ClD5NO3 B1163933 JWH 398 N-pentanoic acid metabolite-d5

JWH 398 N-pentanoic acid metabolite-d5

Cat. No.: B1163933
M. Wt: 410.9
InChI Key: VTGKQZQQXCKOOD-SUBDTABOSA-N
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Description

Contextualization of Synthetic Cannabinoids within Novel Psychoactive Substances Research

Synthetic cannabinoids (SCs) represent one of the largest and most diverse classes of Novel Psychoactive Substances (NPS). mums.ac.irchiron.no These man-made chemicals are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. nih.govnumberanalytics.com First developed for research purposes to explore the endocannabinoid system, they emerged on the recreational drug market in the early 2000s, often sold under names like "Spice" or "K2". mums.ac.irnumberanalytics.com Unlike THC, which is a partial agonist at cannabinoid receptors (CB1 and CB2), many SCs are full agonists, which can result in greater potency and more intense effects. mums.ac.irnih.gov

The landscape of SCs is characterized by the constant emergence of new compounds. numberanalytics.com Clandestine laboratories continuously synthesize new variants by making slight modifications to existing chemical structures to circumvent drug control legislation. nih.govoup.com This rapid evolution presents a significant challenge for forensic toxicology and clinical laboratories, which must constantly update their analytical methods to detect these new substances. nih.govnmslabs.com

Significance of Metabolite Identification in Synthetic Cannabinoid Research

A key challenge in detecting SCs in biological samples is their rapid and extensive metabolism within the body. numberanalytics.com The parent compounds are often present at very low concentrations or are completely undetectable in urine and blood shortly after use. numberanalytics.comresearchgate.net Consequently, identifying the metabolites—the products of the body's metabolic processes—is crucial for confirming exposure to a specific synthetic cannabinoid. mums.ac.ir

Specific Focus on JWH 398 N-pentanoic Acid Metabolite as a Key Biotransformation Product

JWH-398 is a synthetic cannabinoid belonging to the naphthoylindole family. nih.gov Like other compounds in the JWH series, it is subject to extensive Phase I metabolism in the body. One of the primary metabolic pathways for JWH-398 involves the enzymatic modification of its N-alkyl chain.

The JWH 398 N-pentanoic acid metabolite is a major product of this biotransformation. It is formed through the oxidation of the terminal carbon of the N-pentyl chain to a carboxylic acid. This metabolite has been identified as a key marker for detecting JWH-398 use in human urine samples. nih.govoup.com Analytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to target this and other major metabolites to provide reliable evidence of JWH-398 intake. nih.govresearchgate.netoup.com

Table 1: Analytical Data for JWH-398 Metabolite Detection This interactive table presents data from a study on the simultaneous quantification of synthetic cannabinoid metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Reference
JWH-398 N-5-OH M392.1189.18.08 researchgate.net

Role of Deuterated Analogues in Analytical Science and Research

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, internal standards are essential for achieving accuracy and precision. clearsynth.com An ideal internal standard is a compound that behaves almost identically to the analyte of interest during sample preparation and analysis but is distinguishable by the instrument. clearsynth.comgoogle.com

Deuterated analogues, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are considered the gold standard for internal standards in mass spectrometry. clearsynth.com Because deuterium adds mass without significantly altering the chemical properties, a deuterated standard co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and matrix effects. clearsynth.comlcms.cz However, its increased mass allows it to be separately detected by the mass spectrometer. google.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, analysts can accurately quantify the analyte, compensating for any sample loss during extraction or signal suppression/enhancement caused by the sample matrix. clearsynth.comlcms.cz

JWH 398 N-pentanoic acid metabolite-d5 is a deuterated form of the primary JWH-398 metabolite. glpbio.com It contains five deuterium atoms, which increases its molecular weight, making it easily distinguishable from the native metabolite by a mass spectrometer. glpbio.com

Its primary and critical function is to serve as an internal standard for the quantification of the JWH 398 N-pentanoic acid metabolite in biological samples. glpbio.com When analyzing a urine or blood sample for JWH-398 exposure, a known amount of this compound is added at the beginning of the sample preparation process. oup.comlcms.cz This allows for precise measurement of the metabolite's concentration, which is crucial for forensic toxicology, clinical testing, and research applications. glpbio.com The use of this deuterated standard ensures that the quantitative results from methods like GC-MS or LC-MS/MS are reliable and accurate. lcms.czglpbio.com

Table 2: Properties of this compound This table summarizes the chemical properties and intended use of the deuterated standard.

PropertyInformationReference
SynonymJWH 398 N(5-carboxypentyl) metabolite-d5 glpbio.com
Intended UseInternal standard for the quantification of JWH 398 N-pentanoic acid metabolite glpbio.com
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) glpbio.com
Deuterium LabelingContains five deuterium atoms glpbio.com

Properties

Molecular Formula

C24H15ClD5NO3

Molecular Weight

410.9

InChI

InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28)/i3D,4D,9D,10D,15D

InChI Key

VTGKQZQQXCKOOD-SUBDTABOSA-N

SMILES

O=C(C1=C(C=CC=C2)C2=C(Cl)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H]

Synonyms

JWH 398 N-(5-carboxypentyl) metabolite-d5

Origin of Product

United States

Metabolic Pathways and Biotransformation of Jwh 398 Leading to N Pentanoic Acid Metabolite Formation

Overview of Phase I Metabolic Reactions for Synthetic Cannabinoids

Phase I metabolism involves oxidation, reduction, and hydrolysis reactions. For synthetic cannabinoids like JWH 398, oxidation is the most prevalent pathway, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These reactions modify the chemical structure in several key locations, most notably the N-alkyl chain and the aromatic ring systems (indole and naphthalene).

Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary and crucial step in the metabolism of JWH-series synthetic cannabinoids. This reaction can occur at various positions on the molecule, including the indole (B1671886) ring, the naphthalene ring, and, most significantly for the formation of the carboxylic acid metabolite, the N-pentyl side chain. plos.org

Monohydroxylation: This is the most common initial metabolic step. For N-pentyl chain compounds like JWH-018, a close structural analog of JWH 398, hydroxylation occurs at multiple positions along the chain. The terminal (ω) and penultimate (ω-1) carbons are frequent targets, leading to the formation of primary and secondary alcohol metabolites, respectively. nih.gov For instance, the formation of N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites is well-documented for JWH-018 and is an expected pathway for JWH 398. frontiersin.org

Dihydroxylation: Following initial monohydroxylation, a second hydroxylation event can occur, leading to dihydroxylated metabolites. These are generally produced in lower quantities compared to monohydroxylated products. plos.org

These initial hydroxylation steps are critical precursors for subsequent oxidative reactions.

The formation of the N-pentanoic acid metabolite is the culmination of a multi-step oxidative process targeting the N-pentyl side chain. This pathway is a major route of metabolism for many synthetic cannabinoids possessing an N-pentyl group and results in a significantly more polar metabolite that can be readily excreted. frontiersin.org

The process begins with the hydroxylation of the terminal carbon (the ω-carbon) of the pentyl chain, forming an N-(5-hydroxypentyl) metabolite. This primary alcohol is then further oxidized. The enzyme alcohol dehydrogenase (ADH) can catalyze the oxidation of the terminal alcohol to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase (ALDH) enzymes catalyze the oxidation of this aldehyde to a carboxylic acid, yielding the final N-pentanoic acid metabolite. nih.gov This terminal carboxylated metabolite is often one of the most abundant found in urine samples, making it a key biomarker for detecting the use of parent compounds like JWH-018 and, by extension, JWH 398. frontiersin.org

Enzymatic Systems Involved in JWH 398 Metabolism

The biotransformation of JWH 398 is mediated by a specific suite of enzymes, primarily located in the liver. In vitro experimental models are essential for identifying these enzymes and characterizing their roles.

The cytochrome P450 system is the principal enzyme family responsible for Phase I metabolism of a vast array of xenobiotics, including synthetic cannabinoids. bohrium.com While specific studies elucidating the complete CYP profile for JWH 398 are limited, extensive research on its close analog JWH-018 provides a reliable model.

Kinetic analyses using human liver microsomes and recombinant human CYP proteins have identified CYP2C9 and CYP1A2 as the major P450s involved in the oxidation of JWH-018. nih.gov The contribution of other isoforms such as CYP2C19, CYP2D6, and CYP3A4 in the hepatic clearance of JWH-018 was found to be minimal. nih.gov Given the minor structural difference between JWH-018 and JWH 398 (a single chlorine atom on the naphthalene ring), it is highly probable that these same enzymes, particularly CYP2C9 and CYP1A2, are the primary catalysts for the initial hydroxylation of JWH 398's pentyl chain.

Table 1: Major Cytochrome P450 Isoenzymes Implicated in the Metabolism of N-Pentyl Indole Synthetic Cannabinoids (Based on JWH-018 Data)
CYP IsoenzymeRelative Contribution to OxidationPrimary Metabolic Reaction Catalyzed
CYP2C9MajorHydroxylation of N-pentyl chain and aromatic rings
CYP1A2MajorHydroxylation of N-pentyl chain and aromatic rings
CYP3A4MinorHydroxylation
CYP2C19MinorHydroxylation
CYP2D6MinorHydroxylation

In vitro models are fundamental tools for predicting and confirming the metabolic fate of new compounds. researchgate.net The use of pooled human liver microsomes (HLMs) is a standard method for such investigations, as microsomes contain a high concentration of Phase I enzymes, including the various CYP isoenzymes. nih.govresearchgate.net

Studies on synthetic cannabinoids using HLMs consistently demonstrate that these compounds undergo rapid and extensive metabolism. plos.org For JWH-018, incubation with HLMs in the presence of necessary cofactors (like NADPH) leads to the formation of numerous hydroxylated and carboxylated metabolites. nih.gov The N-pentanoic acid metabolite is consistently identified as a major product in these in vitro systems, mirroring the results from in vivo human urine analysis. frontiersin.orgjefferson.edu These findings establish a clear and predictable metabolic pathway where the parent compound is sequentially oxidized on its side chain. Therefore, it is expected that incubating JWH 398 with HLMs would yield a similar metabolic profile, with the JWH 398 N-pentanoic acid metabolite being a prominent product.

Comparison of JWH 398 N-pentanoic Acid Metabolite Formation with Other Synthetic Cannabinoids

The formation of an N-pentanoic acid metabolite is not unique to JWH 398 but is a hallmark of metabolism for a large group of first-generation synthetic cannabinoids that share the N-pentylindole scaffold. This shared metabolic pathway can make it challenging to pinpoint the exact parent compound from urinary metabolite data alone. frontiersin.org

JWH-018 and AM-2201: JWH-018 is the quintessential example, with its N-pentanoic acid metabolite being one of its most abundant urinary markers. frontiersin.org Similarly, AM-2201, the 5-fluoropentyl analog of JWH-018, undergoes oxidative defluorination followed by oxidation to produce the same JWH-018 N-pentanoic acid metabolite. nih.govfrontiersin.org This means that detecting this specific metabolite can indicate exposure to JWH-018, AM-2201, or the structurally similar JWH 398.

JWH-073: This compound has an N-butyl chain instead of a pentyl chain. As expected, its metabolism follows the same pattern of terminal oxidation, but results in the formation of JWH-073 N-butanoic acid. This demonstrates the consistent nature of N-alkyl chain oxidation across the JWH series.

Newer Generations: Many newer synthetic cannabinoids have moved away from the simple N-pentylindole structure, in part to alter metabolic profiles and evade detection. However, for any compound retaining this structural feature, terminal carboxylation remains a predictable and major metabolic route.

Table 2: Comparison of Major N-Alkyl Chain Carboxylic Acid Metabolites
Parent CompoundN-Alkyl ChainMajor Carboxylic Acid MetaboliteShared Metabolite?
JWH 398PentylJWH 398 N-pentanoic acidNo (unique due to chlorinated naphthalene)
JWH-018PentylJWH-018 N-pentanoic acidYes (with AM-2201)
AM-22015-FluoropentylJWH-018 N-pentanoic acidYes (with JWH-018)
JWH-073ButylJWH-073 N-butanoic acidNo

Commonalities in Carboxylation Pathways Across JWH Series Compounds

The metabolic pathways for many synthetic cannabinoids within the JWH series, such as JWH-018 and JWH-073, have been well-documented and show significant similarities. oup.comresearchgate.netresearchgate.net A primary route of metabolism for these compounds involves carboxylation and hydroxylation, followed by glucuronidation. oup.comresearchgate.netnih.gov This process typically occurs on the N-alkyl chain of the indole ring.

For instance, JWH-018, which has an N-pentyl chain, undergoes hydroxylation at various positions on this chain, which is then further oxidized to form a carboxylic acid, resulting in the JWH-018 N-pentanoic acid metabolite. nih.govjefferson.edufuture4200.com Similarly, JWH-073, with its N-butyl chain, is metabolized to JWH-073 N-butanoic acid. nih.gov These carboxylic acid metabolites are often the most abundant and long-lasting biomarkers found in urine samples, making them ideal targets for analytical detection. oup.comnih.gov

The general pathway for the formation of these carboxylic acid metabolites is as follows:

Hydroxylation: An initial hydroxylation of the alkyl chain, catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov

Oxidation: Subsequent oxidation of the terminal alcohol to an aldehyde, and then to a carboxylic acid.

This carboxylation pathway is a common feature among many JWH compounds with N-alkyl chains.

Influence of Structural Variations on Metabolic Fate

The metabolic fate of a compound is significantly determined by its chemical structure, and even minor structural variations can lead to major differences in metabolic outcomes. wur.nl Within the JWH series, structural modifications can influence the primary metabolic pathways and the resulting metabolites.

One key structural feature that impacts metabolism is the length and composition of the N-linked alkyl chain. nih.gov For example, the presence of a terminal fluorine atom on the pentyl chain, as seen in AM-2201 (a fluorinated analog of JWH-018), has been observed to favor the formation of pentanoic acid metabolites. researchgate.net

The specific CYP450 enzymes involved in the metabolism of JWH compounds can also be influenced by structural characteristics. Genetic variations in these enzymes, such as the polymorphisms in CYP2C9 which is a major enzyme in JWH-018 metabolism, can lead to significant differences in the rate and products of metabolism among individuals. nih.gov While the specific enzymes responsible for JWH 398 metabolism are not as extensively studied, it is reasonable to infer that structural similarities to other JWH compounds would result in the involvement of similar enzymatic pathways.

Analytical Chemistry Methodologies for Jwh 398 N Pentanoic Acid Metabolite Detection and Quantification

Advanced Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical prerequisite for reliable analysis. The primary goals are to extract the target analyte from the complex biological matrix (e.g., urine, blood, oral fluid), remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. mdpi.combu.edu

Hydrolysis of Conjugated Metabolites (e.g., Glucuronide Conjugates)

Synthetic cannabinoid metabolites, including carboxylated forms like the JWH-398 N-pentanoic acid metabolite, are frequently excreted in urine as glucuronide conjugates. nih.govcaymanchem.comnih.govnih.gov These conjugated forms are more water-soluble but may not be directly detectable by certain analytical methods or may exhibit poor chromatographic behavior. To analyze the total concentration of the metabolite, a hydrolysis step is employed to cleave the glucuronide moiety, liberating the parent metabolite. myadlm.orgnih.gov

Enzymatic hydrolysis is the most common and generally most effective method. oup.com It typically involves the use of a β-glucuronidase enzyme. nih.gov The efficiency of this reaction can be influenced by the source of the enzyme, pH, temperature, and incubation time. oup.comnih.gov

Enzyme Source: β-glucuronidase sourced from different organisms, such as Escherichia coli (E. coli), abalone (Haliotis rufescens), and Roman snail (Helix pomatia), can exhibit varying efficiencies for hydrolyzing different drug-glucuronide conjugates. oup.comnih.gov For instance, one study found that β-glucuronidase from abalone yielded a hydrolysis efficiency of 85% for JWH-018 N-5-hydroxypentyl β-D-glucuronide. oup.com

Reaction Conditions: Incubation is typically performed at an elevated temperature (e.g., 37°C to 56°C) for a duration ranging from 15 minutes to overnight to ensure complete cleavage. oup.comnih.gov

While enzymatic hydrolysis is preferred for its specificity, chemical hydrolysis using strong acids or bases is an alternative. However, these harsh conditions can sometimes lead to the degradation of the target analyte, potentially compromising the accuracy of the results. oup.commyadlm.org

Table 1: Comparison of Hydrolysis Methods for Cannabinoid Metabolites

Hydrolysis MethodReagent/EnzymeTypical ConditionsAdvantagesDisadvantagesReference
Enzymaticβ-glucuronidase (from Abalone, E. coli, etc.)Incubate at 37-56°C for 45 min to 16+ hoursHigh efficiency, specific, milder conditionsCan be time-consuming, enzyme cost oup.comnih.gov
AlkalineBase (e.g., Sodium Hydroxide)VariesFaster than enzymatic hydrolysisLess efficient for some conjugates, potential for analyte degradation oup.commyadlm.org
AcidAcid (e.g., Hydrochloric Acid)Heat at 90-95°C for 60 minFaster than enzymatic hydrolysisCan cause significant degradation of certain analytes nih.govmyadlm.orgpsu.edu

Extraction Methods

Following hydrolysis, the liberated metabolite must be extracted from the aqueous biological matrix and concentrated. The primary techniques used for this purpose are solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. mdpi.comnih.gov

SPE is a widely used technique for sample clean-up and concentration that separates components of a mixture based on their physical and chemical properties. bu.edu The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. psu.edu

For synthetic cannabinoid metabolites, reversed-phase SPE cartridges (e.g., C18) or polymeric sorbents are commonly employed. bu.edupsu.edu The choice of sorbent and solvents is critical for achieving high recovery and minimizing matrix effects. Studies have evaluated various commercially available SPE cartridges to determine their efficiency and reproducibility for extracting synthetic cannabinoid metabolites from urine. bu.edu Automated SPE systems can be used to improve throughput and precision. nih.govnih.gov

Table 2: Example of an SPE Protocol for Synthetic Cannabinoid Metabolites

StepProcedurePurposeReference
Sample LoadingLoad hydrolyzed urine (pH adjusted) onto a conditioned SPE cartridge.Adsorb analytes onto the stationary phase. psu.edu
WashingRinse the cartridge with water and then a weak organic solvent solution (e.g., 10-40% acetonitrile (B52724) in water).Remove water-soluble interferences. psu.edu
ElutionElute the analytes with a strong organic solvent (e.g., acetone, methanol, or a mixture).Recover the purified analytes from the cartridge. psu.edu
Evaporation & ReconstitutionEvaporate the eluate to dryness and reconstitute in the mobile phase.Concentrate the sample and ensure compatibility with the LC system. psu.edu

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For the JWH 398 N-pentanoic acid metabolite, the urine sample is first acidified to ensure the carboxylic acid group is protonated, increasing its hydrophobicity. uq.edu.au An organic solvent is then added to extract the analyte from the aqueous urine. nih.gov

Optimization of LLE involves several factors:

Solvent Selection: The choice of extraction solvent is critical. Common solvents include mixtures like hexane-ethyl acetate (B1210297) or 1-chlorobutane-isopropyl alcohol. oup.comoup.com The optimal solvent provides high recovery for the target analyte while minimizing the co-extraction of interfering substances. uq.edu.au

pH Adjustment: Acidifying the sample to a pH of approximately 2 neutralizes carboxylic acid metabolites, making them less polar and more amenable to extraction into an organic solvent. uq.edu.au

Physical Process: Vigorous mixing (e.g., vortexing) is required to maximize the surface area between the two phases and facilitate the transfer of the analyte. uq.edu.au Subsequent centrifugation is used to separate the layers and break up any emulsions that may have formed. psu.edu

For biological matrices with high protein content, such as plasma or oral fluid, protein precipitation (PPT) is often the initial sample preparation step. mdpi.comnih.gov Proteins can interfere with the analysis by precipitating in the analytical column or suppressing the ionization of the analyte in the mass spectrometer.

The most common method involves adding a water-miscible organic solvent, such as acetonitrile, to the sample. nih.govnih.gov This changes the polarity of the solution, causing the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for further processing (such as SPE or direct injection) or analysis. nih.gov This technique is valued for its simplicity, speed, and high extraction efficiency. mdpi.com

High-Resolution Chromatographic Separation

Once extracted and concentrated, the sample is introduced into a chromatographic system for separation prior to detection. For JWH-398 metabolites, this is almost exclusively performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). oup.comchemrxiv.org

The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl-hexyl column. oup.comresearchgate.net A gradient elution is employed, where the composition of the mobile phase is changed over time. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile or methanol). nih.govresearchgate.net The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic component, allowing for the separation of compounds with varying polarities.

Key parameters for chromatographic separation include:

Column Chemistry: The stationary phase of the column (e.g., C18) interacts with the analytes to varying degrees, enabling separation.

Mobile Phase: The composition and pH of the mobile phase are optimized to achieve good peak shape and resolution. Additives like formic acid help to protonate the analytes and improve ionization for mass spectrometry. nih.gov

Gradient Profile: The rate at which the mobile phase composition changes is carefully controlled to separate closely eluting compounds, including potential isomers. nih.gov

Temperature: The column is often heated (e.g., to 40-50°C) to reduce viscosity and improve peak efficiency. oup.com

Advanced techniques like high-resolution ion mobility spectrometry (IM-MS) can provide an additional dimension of separation based on the analyte's size, shape, and charge, which is particularly useful for resolving structurally similar isomers that may not be separated by chromatography alone. chemrxiv.org

Table 3: Example LC-MS/MS Chromatographic Conditions for Synthetic Cannabinoid Metabolite Analysis

ParameterConditionPurposeReference
LC SystemAgilent 1290 or Shimadzu UFLCxrHigh-pressure liquid delivery for efficient separation. oup.comnih.gov
ColumnZorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) or Restek Ultra BiphenylStationary phase for reversed-phase separation. oup.comnih.gov
Mobile Phase A0.1% Formic Acid in WaterAqueous component of the mobile phase. nih.gov
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic component of the mobile phase. nih.gov
Flow Rate0.5 mL/minControls the speed of the separation. nih.gov
Column Temp50°CImproves separation efficiency and reduces backpressure. oup.com
Injection Volume4-25 µLAmount of prepared sample introduced for analysis. nih.gov
DetectionTriple Quadrupole Mass Spectrometer (e.g., ABSciex 5500, Agilent 6460)Provides sensitive and selective detection and quantification. oup.comnih.gov

Liquid Chromatography (LC) Systems for Metabolite Resolution

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a predominant technique for the analysis of synthetic cannabinoid metabolites. uoa.grcaymanchem.com This preference is due to its ability to handle complex matrices and analyze thermally labile and polar compounds without the need for derivatization.

The choice of column chemistry is critical for achieving the necessary chromatographic resolution of the target analyte from other matrix components and potential isomers. For the analysis of synthetic cannabinoid metabolites like JWH 398 N-pentanoic acid, reversed-phase chromatography is the most common approach.

Several stationary phases have been successfully employed:

C18 (Octadecylsilane): This is a widely used stationary phase that provides good hydrophobic retention for a broad range of compounds. Columns such as the Waters Acquity UPLC T3 C18 and Phenomenex Gemini C18 have been utilized in methods for analyzing synthetic cannabinoids and their metabolites. researchgate.net The Ascentis Express C18 has also been shown to provide rapid separation of similar compounds. nih.gov

Biphenyl: Biphenyl stationary phases, like the Restek Ultra Biphenyl and Raptor Biphenyl, offer alternative selectivity due to π-π interactions, which can be advantageous for separating aromatic compounds like synthetic cannabinoid metabolites. caymanchem.comcaymanchem.com This selectivity is crucial for resolving target compounds from the complex matrix interferences often found in biological samples like urine. caymanchem.com

The selection of a suitable column is a critical step in method development, aiming to provide optimal separation from matrix interferences and isomeric compounds. caymanchem.com

Table 1: Commonly Used LC Columns for Synthetic Cannabinoid Metabolite Analysis

Stationary PhaseManufacturer/Column NameParticle Size (µm)Dimensions (mm)Key Features
C18Waters Acquity UPLC T31.82.1 x 100High-efficiency separations for UPLC systems. researchgate.net
C18Phenomenex Gemini C183.04.6 x 150Versatile column with good stability. researchgate.net
C18Ascentis Express C182.73.0 x 100Fused-core particles for high-speed analysis. nih.gov
BiphenylRestek Raptor Biphenyl--High selectivity for aromatic compounds. caymanchem.com
BiphenylRestek Ultra Biphenyl52.1 x 50Used for comprehensive cannabinoid metabolite screening. caymanchem.comresearchgate.net

Gradient elution is universally employed in LC methods for synthetic cannabinoid metabolites to ensure the efficient elution of a wide range of analytes with varying polarities. The mobile phase typically consists of a combination of an aqueous component and an organic solvent.

Aqueous Phase (Mobile Phase A): Deionized water is the standard aqueous component, usually modified with an additive to improve peak shape and ionization efficiency. Formic acid (typically at 0.1% or 0.2%) is frequently added to acidify the mobile phase, which promotes the protonation of analytes for positive ion mode electrospray ionization. researchgate.netnih.govnih.gov Ammonium formate or ammonium acetate are also used as mobile phase additives. researchgate.netoup.com

Organic Phase (Mobile Phase B): Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency. Methanol is also used, sometimes in combination with acetonitrile. caymanchem.comoup.com

A typical gradient starts with a higher percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases. This allows for the retention and separation of more polar compounds at the beginning of the run, followed by the elution of less polar compounds like the synthetic cannabinoid metabolites. The total run time for these methods is often optimized for high throughput, with some methods achieving separation in under 10 minutes. caymanchem.comnih.gov

Table 2: Example of a Gradient Elution Profile for Synthetic Cannabinoid Analysis

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)
0.09010
5.51090
7.0298
7.19010
10.09010

This is a representative gradient; specific conditions vary between laboratories and applications. nih.gov

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of cannabinoids. However, for acidic compounds like JWH 398 N-pentanoic acid metabolite, direct analysis by GC is problematic. The high temperatures of the GC injector port can cause decarboxylation of the carboxylic acid group, leading to inaccurate quantification and potential misidentification. caymanchem.com

To overcome this, a derivatization step is required to convert the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative. This process not only improves chromatographic performance but can also enhance the mass spectrometric characteristics of the analyte.

Common derivatization approaches for acidic cannabinoids involve silylation, where an active proton is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. caymanchem.com The derivatization makes the analyte more volatile, allowing it to be chromatographed at lower temperatures and preventing thermal degradation.

Tandem Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of low levels of drug metabolites in complex biological matrices due to its high selectivity and sensitivity.

Principles of Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like the metabolites of synthetic cannabinoids. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation.

The ESI process involves several key stages:

Droplet Formation: The sample solution is introduced through a capillary at a high voltage, causing the liquid to form a fine spray of charged droplets.

Desolvation: A drying gas, typically nitrogen, causes the solvent to evaporate from the droplets. As the droplets shrink, the charge density on their surface increases.

Gas Phase Ion Formation: Eventually, the repulsive forces between the like charges overcome the surface tension of the droplet, leading to the release of analyte ions into the gas phase. These ions are then guided into the mass analyzer.

ESI can be operated in either positive or negative ion mode. For carboxylic acid metabolites like JWH 398 N-pentanoic acid, positive ion mode is commonly used, where the protonated molecule [M+H]⁺ is formed. caymanchem.comnih.gov

Multiple Reaction Monitoring (MRM) Transitions for Selectivity and Sensitivity

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantitative analysis. uoa.group.com In an MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is selected in the third quadrupole (Q3) for detection.

The use of a stable isotope-labeled internal standard, such as JWH 398 N-pentanoic acid metabolite-d5, is essential for accurate quantification. The internal standard co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, but it is distinguished by its higher mass due to the deuterium (B1214612) atoms. uoa.gr

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 units higher than its non-deuterated analog. The fragment ions, however, are typically expected to be the same as those of the non-deuterated compound, assuming the fragmentation does not involve the deuterated positions on the indole (B1671886) ring. psu.edu

One or more MRM transitions are typically monitored for each analyte to ensure specificity. One transition is used for quantification (quantifier), while a second transition serves as a qualifier to confirm the identity of the compound.

Table 3: MRM Transitions for JWH 398 N-pentanoic acid metabolite and its d5-labeled internal standard

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
JWH 398 N-pentanoic acid406.1189.1161.1
This compound411.1189.1161.1

MRM transitions for the non-deuterated analyte are from published literature. The precursor ion for the d5-metabolite is inferred based on the addition of five deuterium atoms. Product ions are expected to be similar to the non-deuterated analyte.

Qualitative and Quantitative Analysis using LC-MS/MS and GC-MS

The detection and quantification of JWH 398 N-pentanoic acid metabolite in biological matrices are primarily accomplished using mass spectrometry-based techniques. Specifically, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice in forensic and research settings. The deuterated internal standard, this compound, is essential for accurate quantification, as it is used to correct for analyte loss during sample preparation and for variations in instrument response. caymanchem.comlabchem.com.myglpbio.com

LC-MS/MS is a widely applied technique for the analysis of synthetic cannabinoid metabolites, including JWH 398 N-pentanoic acid metabolite. nih.gov This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex samples like urine. nih.govdependencias.pt An LC-MS/MS method for the simultaneous quantification of 20 synthetic cannabinoids and 21 of their metabolites, including JWH 398 N-pentanoic acid, has been developed and validated. nih.gov In such methods, chromatographic separation is typically achieved on a specialized column, such as a Restek Ultra Biphenyl column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov The use of this compound as an internal standard is integral to these quantitative assays. glpbio.com

GC-MS is another powerful technique suitable for the analysis of these compounds. caymanchem.comglpbio.com For GC-MS analysis, derivatization of the carboxylic acid group of the metabolite is often necessary to improve its volatility and chromatographic properties. This compound serves as an appropriate internal standard for GC-MS-based quantification of the corresponding non-deuterated metabolite. caymanchem.com

Fragmentation Patterns and Ion Transitions for JWH 398 N-pentanoic Acid Metabolite

In tandem mass spectrometry (MS/MS), specific fragmentation patterns and ion transitions are monitored to ensure the selective and accurate identification and quantification of the target analyte. For JWH 398 N-pentanoic acid metabolite, the molecule is first ionized, typically forming a protonated molecule [M+H]⁺ in positive electrospray ionization (ESI). This precursor ion is then isolated and fragmented to produce characteristic product ions.

A study detailing a fast and comprehensive analysis of 32 synthetic cannabinoids utilizing LC-MS/MS reported specific ion transitions for JWH 398 N-pentanoic acid. The method monitored the precursor ion and two product ions for confirmation and quantification. oup.com

The specific mass-to-charge ratios (m/z) for the precursor and product ions, along with the collision energies used to induce fragmentation, are critical parameters in an LC-MS/MS method.

Table 1: LC-MS/MS Ion Transitions for JWH 398 N-pentanoic Acid Metabolite

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy 1 (V) Product Ion 2 (m/z) Collision Energy 2 (V)
JWH-398 N-pentanoic acid 406.1 189.1 20 161.1 46

Data sourced from a study on the analysis of 32 synthetic cannabinoids. oup.com

These specific transitions provide a unique signature for JWH 398 N-pentanoic acid metabolite, allowing it to be distinguished from other compounds present in a complex biological sample.

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For JWH 398 N-pentanoic acid metabolite, validation studies have been conducted to evaluate key performance characteristics.

Evaluation of Linearity and Calibration Range

Linearity demonstrates that the instrument's response is proportional to the concentration of the analyte over a specified range. In a validated LC-MS/MS method for 32 synthetic cannabinoid metabolites, linearity for JWH-398 N-pentanoic acid was established over a concentration range of 0.5–200 ng/mL. oup.com Another comprehensive LC-MS/MS method reported lower and upper limits of linearity for a suite of synthetic cannabinoids and their metabolites to be between 0.1–1.0 µg/L and 50–100 µg/L, respectively, with a coefficient of determination (r²) greater than 0.994. nih.gov

Table 2: Linearity and Calibration Range for JWH 398 N-pentanoic Acid Metabolite

Study Technique Linearity Range
Hays et al. (2016) LC-MS/MS 0.5–200 ng/mL
Huestis et al. (2013) LC-MS/MS 0.1–100 µg/L

Data compiled from published research articles. nih.govoup.com

Assessment of Analytical Recovery and Extraction Efficiency

Analytical recovery and extraction efficiency are measures of the effectiveness of the sample preparation process in extracting the analyte from the matrix (e.g., urine). In a study by Hays et al. (2016), the recovery for the analyzed synthetic cannabinoid metabolites ranged from 48% to 104%. oup.com A separate comprehensive study by Huestis et al. (2013) reported extraction efficiencies for 53 analytes, including JWH 398 metabolites, to be between 44% and 110%. nih.gov

Table 3: Analytical Recovery and Extraction Efficiency

Study Parameter Result
Hays et al. (2016) Recovery 48% - 104%
Huestis et al. (2013) Extraction Efficiency 44% - 110%

Data from validated analytical methods for synthetic cannabinoid metabolites. nih.govoup.com

Determination of Intra-day and Inter-day Precision and Accuracy

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measurements to the true value. These are typically evaluated within a single day (intra-day) and over several days (inter-day).

For a panel of 32 synthetic cannabinoid metabolites, including JWH-398 N-pentanoic acid, both intraday and interday accuracy were within ±20% error, and precision was within ±15% relative standard deviation (RSD). oup.com Another extensive validation study reported inter-day analytical recovery (a measure of accuracy) to be between 88.3% and 112.2%, with inter-day imprecision (N=20) ranging from 4.3% to 13.5% coefficient of variation (CV). nih.gov

Table 4: Intra-day and Inter-day Precision and Accuracy

Study Parameter Specification
Hays et al. (2016) Intraday and Interday Accuracy Within ±20% error
Intraday and Interday Precision Within ±15% RSD
Huestis et al. (2013) Inter-day Accuracy (Bias) 88.3% - 112.2%
Inter-day Imprecision 4.3% - 13.5% CV

Data sourced from method validation sections of research publications. nih.govoup.com

Matrix Effects and Ion Suppression/Enhancement Considerations

Matrix effects occur when components of a sample other than the analyte of interest alter the ionization efficiency of the analyte, leading to ion suppression or enhancement. This can affect the accuracy of quantification in LC-MS/MS analysis. A study that quantified 20 synthetic cannabinoids and their metabolites found that the matrix effect ranged from -73% (significant ion suppression) to +52% (ion enhancement) across the panel of analytes. nih.gov In another study, the developed method was reported to be selective and specific, with no evidence of interference or carryover concerns. oup.com The use of a deuterated internal standard like this compound is critical to compensate for such matrix effects.

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the context of analyzing JWH 398 N-pentanoic acid metabolite, these limits are determined for the non-deuterated metabolite, with this compound serving as the internal standard to ensure accuracy at these low concentrations.

A comprehensive study by Hutter et al. (2013) developed and validated a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the simultaneous quantification of numerous synthetic cannabinoids and their metabolites in human urine. nih.gov This method established specific LOD and LOQ values for JWH 398 N-pentanoic acid metabolite. The assay demonstrated high sensitivity, with an assay linearity extending to 100 µg/L for this particular metabolite. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for JWH 398 N-pentanoic acid metabolite in Human Urine using LC-MS/MS

ParameterValue (µg/L)Analytical MethodReference
Limit of Detection (LOD)0.5LC-MS/MS nih.gov
Limit of Quantification (LOQ)1.0LC-MS/MS nih.gov

These low detection and quantification limits underscore the sensitivity of modern analytical techniques, which are capable of identifying minute quantities of synthetic cannabinoid metabolites in biological samples. The use of this compound as an internal standard is integral to achieving such reliable and sensitive results. caymanchem.comglpbio.comlabchem.com.my

Selectivity and Specificity of Developed Assays

Selectivity and specificity are paramount in analytical chemistry to ensure that the detected signal corresponds solely to the analyte of interest, without interference from other components in the sample matrix. In the analysis of synthetic cannabinoid metabolites, the complexity of biological matrices like urine necessitates highly selective and specific assays.

The use of tandem mass spectrometry (LC-MS/MS) provides a high degree of specificity. nih.gov This technique involves the selection of a specific precursor ion of the target analyte (in this case, JWH 398 N-pentanoic acid metabolite) and its subsequent fragmentation to produce unique product ions. The monitoring of these specific mass transitions significantly reduces the likelihood of interference from other compounds. nih.govnih.gov

The incorporation of a deuterated internal standard like this compound further enhances specificity. Since the internal standard is chemically identical to the analyte but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. caymanchem.comcaymanchem.com This allows for precise differentiation and quantification, even in the presence of closely related compounds or matrix interferences.

Validation studies for methods quantifying synthetic cannabinoids rigorously evaluate selectivity by analyzing blank matrix samples from various sources to check for endogenous interferences. nih.govkingston.ac.uk Furthermore, the potential for cross-reactivity from other structurally similar synthetic cannabinoid metabolites is assessed. For instance, the metabolism of one synthetic cannabinoid can sometimes produce metabolites identical to those of another, making specific detection challenging without highly selective methods. nih.gov The validation of the LC-MS/MS method by Hutter et al. (2013) confirmed its selectivity for the 53 targeted analytes, including JWH 398 N-pentanoic acid metabolite. nih.gov

Role and Application of Jwh 398 N Pentanoic Acid Metabolite D5 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for determining the quantity of a chemical substance in a sample. britannica.comwikipedia.org The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte—the "spike" or internal standard—to the sample. britannica.comosti.gov This standard is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N). wikipedia.orgnih.gov

After the standard is added and thoroughly mixed with the sample, the mixture undergoes extraction, purification, and analysis by mass spectrometry. osti.gov The mass spectrometer separates and measures the ions based on their mass-to-charge ratio, allowing it to distinguish between the naturally occurring analyte and the isotopically labeled internal standard. britannica.com

Quantitative analysis is achieved by measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard. britannica.comwikipedia.org Because the standard and analyte behave almost identically during sample preparation and analysis, any loss of the analyte during these steps is mirrored by a proportional loss of the standard. nih.gov This use of signal ratios, rather than absolute signal intensity, corrects for procedural errors and variations, making IDMS a highly accurate and reliable reference method for quantification. wikipedia.orgnih.gov This technique can significantly reduce the uncertainty of measurement results, in some cases from 5% down to 1% or better. wikipedia.org

Advantages of Deuterated Internal Standards in Metabolite Quantification

The use of deuterated internal standards, such as JWH 398 N-pentanoic acid metabolite-d5, is considered a best practice in quantitative mass spectrometry for several key reasons. Stable isotope-labeled internal standards (SIL-IS) are the preferred choice because their physicochemical properties are nearly identical to those of the analyte being measured. scispace.comresearchgate.net This similarity ensures they co-elute during chromatography and experience the same ionization effects, which is crucial for accurate quantification. texilajournal.comkcasbio.com

A significant challenge in analyzing complex biological samples (like blood or urine) is the "matrix effect," where other molecules in the sample interfere with the ionization of the target analyte, causing either suppression or enhancement of its signal. kcasbio.comnih.gov This variability can lead to inaccurate quantitative results. nih.gov Deuterated internal standards are highly effective at compensating for these matrix effects. kcasbio.comclearsynth.com Because the deuterated standard co-elutes with the analyte and has nearly identical chemical properties, it is affected by the matrix in the same way. texilajournal.comkcasbio.com By calculating the ratio of the analyte to the internal standard, the variability caused by the matrix is normalized, correcting for these interferences. kcasbio.comclearsynth.com

Similarly, deuterated standards correct for inconsistencies in sample preparation and extraction efficiency. texilajournal.com It is difficult to achieve 100% recovery of an analyte during the extraction process. A deuterated standard, added at the beginning of the sample preparation, is lost at the same rate as the target analyte. labx.com Therefore, the ratio between the two remains constant, allowing for accurate quantification even with incomplete recovery. scispace.com

The use of deuterated internal standards directly leads to improved accuracy (closeness to the true value) and precision (reproducibility) of measurements. nih.govclearsynth.com By correcting for variations in matrix effects and extraction recovery, the SIL-IS minimizes analytical errors that would otherwise compromise the data. texilajournal.comnih.gov This is particularly important in regulated environments like forensic toxicology and clinical testing, where reliable and robust data is essential. kcasbio.comnih.gov The European Medicines Agency (EMA), for instance, has noted that the vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards. kcasbio.com The implementation of a SIL-IS can significantly improve the precision and accuracy of an assay, making the quantitative results more reliable. scispace.comnih.gov

Applications in Forensic Toxicology and Analytical Chemistry Research

This compound is explicitly intended for research and forensic applications. caymanchem.comglpbio.com The constant emergence of new synthetic cannabinoids requires analytical laboratories to develop and validate methods for their detection, often in complex biological matrices like urine, blood, and oral fluid. oup.comnih.govresearchgate.net

The development of reliable analytical procedures for quantifying synthetic cannabinoid metabolites is a critical task for forensic laboratories. oup.comnih.gov Synthetic cannabinoids are extensively metabolized in the body, and often only the metabolites are detectable in urine samples. researchgate.netresearchgate.net Therefore, methods must target these metabolites to confirm consumption. researchgate.net

Using a deuterated internal standard like this compound is a cornerstone of robust method development. glpbio.comcaymanchem.com It allows laboratories to create highly sensitive and specific LC-MS/MS or GC-MS assays. oup.comnih.gov The standard helps to validate key method parameters such as linearity, bias, imprecision, and extraction efficiency. nih.gov For example, a validated LC-MS/MS method for 53 different synthetic cannabinoids and their metabolites reported inter-day analytical recovery (bias) between 88.3% and 112.2% and imprecision below 13.5%, demonstrating the robustness achievable with such methods. nih.gov

Table 1: Example Validation Parameters for a Multi-Analyte Synthetic Cannabinoid Assay in Urine

ParameterResultSignificance
Linear Dynamic Range 0.1–1.0 to 50–100 µg/LDefines the concentration range over which the method is accurate and precise.
Correlation Coefficient (r²) > 0.994Indicates excellent linearity of the calibration curve.
Inter-day Bias 88.3–112.2%Shows the accuracy of the method over multiple days.
Inter-day Imprecision (CV) 4.3–13.5%Demonstrates the reproducibility of the method.
Extraction Efficiency 44–110%Measures the percentage of analyte recovered during sample preparation.
Matrix Effect -73% to +52%Quantifies the degree of ion suppression or enhancement from the sample matrix.

This table is based on data from a comprehensive study on synthetic cannabinoid quantification and illustrates typical performance metrics for such analytical methods. nih.gov

This compound is employed for the quantitative analysis of its corresponding metabolite in a variety of research settings. caymanchem.comglpbio.com Synthetic cannabinoid metabolites are frequently measured in human urine, which is a complex matrix containing high concentrations of salts and other endogenous compounds. researchgate.netnih.govcapes.gov.br Studies have shown that metabolites of JWH-series compounds are often excreted as glucuronide conjugates in urine. researchgate.netcaymanchem.combiomol.com Therefore, analytical methods typically involve an enzymatic hydrolysis step to cleave the glucuronide group before extraction and analysis. nih.gov

The use of a deuterated internal standard is crucial in these multi-step procedures to account for any variability in the hydrolysis and extraction steps, ensuring that the final calculated concentration is accurate. future4200.com This allows for reliable trace analysis and the characterization of metabolic profiles in authentic urine specimens from individuals who have consumed synthetic cannabinoids. nih.govcapes.gov.brfuture4200.com

Q & A

Basic Research Questions

Q. How is JWH 398 N-pentanoic acid metabolite-d5 validated as an internal standard in quantitative bioanalytical assays?

  • Methodological Answer : Deuterated analogs like this compound are validated for use as internal standards (IS) in GC- or LC-MS by assessing their co-elution with the target analyte (non-deuterated form) and verifying minimal matrix interference. Calibration curves (e.g., 2.5–50 ng/mL) are constructed using spiked biological matrices (urine, serum) to ensure linearity (R² > 0.99). Precision (CV < 15%) and accuracy (80–120% recovery) are confirmed across multiple runs . Deuterium labeling ensures isotopic separation during MS detection, reducing ion suppression from endogenous compounds .

Q. What chromatographic conditions are recommended for resolving this compound from its parent compound in complex matrices?

  • Methodological Answer : A Zorbax Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is effective. Gradient elution (e.g., 5% B to 95% B over 10 minutes) at 0.4 mL/min optimizes separation. Retention times (RT) and collision energies (CE) are tuned to distinguish the metabolite-d5 from structurally similar compounds, such as JWH 018 or UR-144 derivatives .

Q. How are extraction protocols optimized for this compound in urine or serum samples?

  • Methodological Answer : Liquid-liquid extraction (LLE) with 99:1 hexane-ethyl acetate after alkalization (pH 9.3 using sodium carbonate buffer) achieves >85% recovery. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18/SCX) further reduces phospholipid interference. Internal standard (e.g., JWH 073 N-COOH-d5) is added pre-extraction to correct for variability .

Advanced Research Questions

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodological Answer : Primary human hepatocytes or liver microsomes are incubated with JWH 398 (1–10 µM) and NADPH cofactor. Time-point samples are quenched with ice-cold acetonitrile containing IS (e.g., AM2201 N-OH-d5). LC-MS/MS quantifies the parent compound and metabolite-d5 to calculate half-life (t₁/₂) and intrinsic clearance (Clₐᵢₙₜ). Phase II metabolism is assessed with UDPGA for glucuronidation pathways .

Q. How do structural modifications (e.g., deuterium labeling) affect the CB1/CB2 receptor binding affinity of JWH 398 derivatives?

  • Methodological Answer : Competitive radioligand binding assays using [³H]CP-55,940 and HEK-293 cells expressing human CB1/CB2 receptors determine Ki values. This compound is tested at 0.1–100 nM. Deuterium incorporation at the indole ring (positions 2,4,5,6,7) minimally alters steric bulk, preserving Ki values comparable to non-deuterated analogs (e.g., JWH 203: CB1 Ki = 8.0 nM; CB2 Ki = 7.0 nM) .

Q. What computational strategies predict cross-reactivity of JWH 398 metabolites in immunoassays for synthetic cannabinoids?

  • Methodological Answer : 2D/3D molecular similarity analysis (e.g., Tanimoto coefficient >0.6) compares this compound to immunoassay calibrators (e.g., JWH-018 N-COOH). Docking simulations assess epitope recognition in antibodies (e.g., MKT-1030 assay). High cross-reactivity (>50%) is expected with metabolites sharing the N-pentanoic acid moiety and indole core .

Q. How are isotopic dilution methods applied to quantify trace levels of JWH 398 metabolites in postmortem tissues?

  • Methodological Answer : Tissue homogenates (brain, liver) are spiked with IS (e.g., UR-144 N-pentanoic acid-d5) and extracted via accelerated solvent extraction (ASE) at 100°C. Quantitation uses a deuterated IS calibration curve (0.1–10 ng/g), with matrix-matched validation to correct for ion enhancement/suppression. Limits of detection (LOD) ≤0.05 ng/g are achievable via high-resolution MS (Q-TOF) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported CB1/CB2 binding affinities for JWH 398 analogs across studies?

  • Methodological Answer : Variability often arises from differences in assay conditions (e.g., cell lines, radioligand concentration). Standardize protocols: (1) Use uniform membrane preparations from CB1/CB2-transfected CHO cells; (2) Normalize data to reference agonists (e.g., WIN 55,212-2); (3) Validate with orthogonal methods (e.g., β-arrestin recruitment assays) .

Q. Why do metabolic stability studies show conflicting half-lives for JWH 398 derivatives in hepatic models?

  • Methodological Answer : Discrepancies stem from interspecies differences (e.g., human vs. rat microsomes) or incubation conditions (e.g., protein concentration, pre-incubation time). Use pooled human liver microsomes (n ≥ 50 donors) and pre-warm systems to 37°C for 5 minutes pre-NADPH addition. Include positive controls (e.g., testosterone for CYP3A4 activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.